Trimethyl(phenyl)silane
Overview
Description
Trimethyl(phenyl)silane, also known as (Trimethylsilyl)benzene or Phenyltrimethylsilane, is an organosilicon compound . It has the linear formula C6H5Si(CH3)3 .
Synthesis Analysis
This compound can be synthesized from Si(OEt)4 in two steps. In the first step, phenylmagnesium bromide is added to form Ph−Si(OEt)3 via a Grignard reaction. The resulting Ph−Si(OEt)3 product is then reduced with LiAlH4 to afford phenylsilane .Molecular Structure Analysis
The molecular weight of this compound is 150.29 . The IUPAC Standard InChI is InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 .Chemical Reactions Analysis
The Si-H bond in this compound is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.491 (lit.) . It has a boiling point of 168-170 °C (lit.) and a density of 0.873 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Use in Chemical Vapor Deposition Processes
Trimethyl(phenyl)silane (PhSiMe3) is utilized as a precursor in chemical vapor deposition (CVD) processes. Its synthesis and purification methods enable high yield production. The compound demonstrates sufficient volatility and thermal stability, making it suitable for CVD processes. In particular, it is used for producing dielectric films of hydrogenated silicon carbide, a crucial material in various electronic and industrial applications. The thermoanalytical behavior of PhSiMe3 under inert atmospheres has been studied, and thermodynamic modeling has been employed to determine optimal conditions for film deposition (Ermakova et al., 2015).
2. Study of Silicon-Carbon Bonding
Research involving this compound has provided insights into the bonding interactions between silicon and carbon atoms. A study using 13C Fourier transform (FT) NMR on trimethyl(phenylethynyl)silane revealed evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms. This study contributes to a deeper understanding of the chemical nature of silicon-carbon bonds, which are fundamental in organosilicon chemistry (Levy, White, & Cargioli, 1972).
3. Synthesis of Organosilicon Compounds
This compound is involved in the synthesis of various organosilicon compounds. For instance, its thermal properties have been examined alongside other volatile organosilicon compounds. The study of these compounds' thermal stability and vapor pressures contributes to the broader field of organosilicon chemistry, which has numerous applications in materials science, pharmaceuticals, and industrial processes (Ermakova et al., 2016).
4. Electrosynthesis Applications
The electrochemical reduction of aryltrimethyl-silanes, including this compound, offers a convenient route to synthesize silyl-substituted cyclohexa-1,4-dienes. This method, utilizing a Birch-type reduction mechanism, has implications in the field of electrosynthesis, providing efficient pathways for the generation of structurally diverse organosilicon compounds (Eaborn, Jackson, & Pearce, 1974).
5. Inhibition of Copper Corrosion
Phenyl-trimethoxy-silane, a compound related to this compound, has been evaluated for its potential in inhibiting copper corrosion. The study of silane coatings on copper surfaces plays a significant role in materials science, particularly in the protection of metals against corrosion, which is crucial for maintaining the integrity and longevity of metal components in various industries (Zucchi, Grassi, Frignani, & Trabanelli, 2004).
Mechanism of Action
Safety and Hazards
Trimethyl(phenyl)silane is classified as a flammable liquid (Category 3), H226, and can cause serious eye damage (Category 1), H318 . It may also cause long-lasting harmful effects to aquatic life (Category 4), H413 . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
Properties
IUPAC Name |
trimethyl(phenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSUVJPEQYUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061109 | |
Record name | Phenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-32-1 | |
Record name | (Trimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltrimethylsilane | |
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Record name | Benzene, (trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenyltrimethylsilane | |
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Record name | Phenyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.083 | |
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Record name | PHENYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX1SG1Q5YP | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of trimethyl(phenyl)silane in synthetic chemistry?
A1: this compound serves as a valuable reagent in organic synthesis, primarily in the preparation of silyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. This reaction follows a Birch-type reduction mechanism. []
Q2: How does the electrochemical reduction of this compound proceed?
A2: Electrochemical reduction of this compound typically yields cyclohexa-2,5-dienyltrimethylsilane in good yield (79%). [] The reaction is believed to proceed through a Birch-type reduction mechanism, where electrons are sequentially added to the aromatic ring, leading to the formation of the diene product.
Q3: What role does this compound play in Friedel-Crafts C(sp2)-H methylation?
A3: this compound acts as a crucial additive in a catalytic protocol for Friedel-Crafts C(sp2)-H methylation of arenes with methanol. [] It facilitates the regeneration of silylated methyloxonium ions, which are the active methylating agents in this reaction. The process involves protodesilylation of this compound by the Brønsted acidic Wheland intermediate, releasing a silylium ion.
Q4: Can this compound participate in C-H activation reactions?
A4: Yes, when co-condensed with lithium atoms at 77 K in the presence of THF, this compound undergoes C-H bond activation. [] This reaction leads to the formation of the corresponding aryllithium compound and coupling products of substituted phenyl radicals.
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: this compound can be characterized using a variety of spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule, respectively.
Q6: How does the structure of this compound influence its reactivity with lithium atoms?
A6: The +I (electron-donating) effect of the trimethylsilyl group in this compound plays a crucial role in its reactivity with lithium atoms. [] DFT calculations suggest that π- and σ-complexes form between lithium clusters and the aromatic ring of this compound, facilitating C-H activation.
Q7: What are the potential applications of this compound in material science?
A7: this compound shows promise as a precursor for the chemical vapor deposition (CVD) of hydrogenated silicon carbide (SiCx:H) films. [, ] Its volatility and thermal stability make it suitable for use in CVD processes to produce dielectric films.
Q8: Has the use of this compound in plasmon waveguide resonance Raman spectroscopy been explored?
A8: Yes, this compound monolayers have been studied using plasmon waveguide resonance (PWR) Raman spectroscopy. [] This technique allows for enhanced surface sensitivity and signal compared to traditional Raman spectroscopy, enabling the detection of even monolayer-level species.
Q9: What is known about the thermal properties of this compound?
A9: this compound exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition. [] Thermogravimetric analysis and tensimetric studies can provide insights into its thermal behavior and decomposition pathways.
Q10: Are there alternative synthetic routes to 3-(trimethylsilyl)-1,4-cyclohexadiene besides using this compound?
A10: Yes, 3-(trimethylsilyl)-1,4-cyclohexadiene can also be prepared by reacting trimethylchlorosilane with cyclohexa-2,5-dienyl lithium. [] This approach provides an alternative to the electrochemical reduction of this compound.
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